molecular formula C13H12N4O3S B11118190 N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11118190
M. Wt: 304.33 g/mol
InChI Key: ZUPWCWMZVGEOIM-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-pyridyl ethylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s fluorescent properties can be used to track its binding and localization within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a pyridine ring, benzoxadiazole moiety, and sulfonamide group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H12N4O3S/c1-9(10-4-3-7-14-8-10)17-21(18,19)12-6-2-5-11-13(12)16-20-15-11/h2-9,17H,1H3

InChI Key

ZUPWCWMZVGEOIM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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